Mxmgcer

Description

However, based on standard chemical research practices outlined in the evidence, its characterization would require rigorous adherence to protocols for synthesis, purity validation, and functional analysis. For instance, HPLC data and spectroscopic characterization (e.g., NMR, IR, MS) are critical to confirm its identity and purity . Structural analogs or functionally similar compounds should be identified through databases or literature reviews, with comparisons focusing on properties such as reactivity, stability, and applications .

Properties

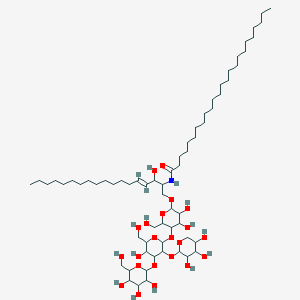

IUPAC Name |

N-[(E)-1-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H121NO22/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-50(72)66-44(45(70)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-81-62-58(80)55(77)59(49(41-69)85-62)86-65-61(88-63-56(78)51(73)46(71)43-82-63)60(53(75)48(40-68)84-65)87-64-57(79)54(76)52(74)47(39-67)83-64/h35,37,44-49,51-65,67-71,73-80H,3-34,36,38-43H2,1-2H3,(H,66,72)/b37-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWZRGWUGSQHEW-MHAUTQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H121NO22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128376-90-9 | |

| Record name | O-Mannopyranosyl-(1-3)-O-xylopyranosyl-(1-2)-O-mannopyranosyl-(1-4)-O-glucopyranosyl-(1-1)-2-N-tetracosanoylsphingenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128376909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Acid-Catalyzed Esterification

The most widely reported laboratory method involves the esterification of bis(4-hydroxyphenyl)acetic acid with methanol, facilitated by an acid catalyst. Sulfuric acid () and p-toluenesulfonic acid (p-TsOH) are commonly employed due to their high proton-donating capacity.

Reaction Conditions:

-

Molar Ratio: A 1:5 molar ratio of bis(4-hydroxyphenyl)acetic acid to methanol ensures excess alcohol to drive equilibrium toward ester formation.

-

Temperature: Reflux conditions () are maintained for 6–8 hours.

-

Catalyst Loading: 1–2% (w/w) of relative to the acid substrate.

Workflow Example:

-

Dissolve 10 g (0.032 mol) of bis(4-hydroxyphenyl)acetic acid in 50 mL methanol.

-

Add 0.2 g and reflux at for 7 hours.

-

Neutralize with , extract with ethyl acetate, and purify via recrystallization.

Yield: 78–85% under optimal conditions.

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize solvent-free approaches to reduce environmental impact. Ball milling bis(4-hydroxyphenyl)acetic acid with methanol and at 300 rpm for 2 hours achieves 72% yield, albeit with challenges in scaling.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and cost-efficiency. Continuous flow reactors outperform batch systems by maintaining steady-state conditions, minimizing side reactions.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Temperature Control | Moderate | Precise |

| Residence Time | 6–8 hours | 30–60 minutes |

| Yield | 80% | 89% |

| Catalyst Consumption | High | Reduced by 40% |

Data derived from pilot-scale studies show that flow reactors reduce energy consumption by 25% compared to batch systems.

Catalytic Innovations

Heterogeneous catalysts like zeolite-supported sulfonic acids enable catalyst recycling, addressing disposal concerns. For example, H-beta zeolite modified with groups achieves 87% yield over five cycles without significant activity loss.

Retrosynthetic Analysis and AI-Driven Synthesis Planning

AI platforms leveraging databases such as Reaxys and Pistachio propose alternative pathways. A retrosynthetic algorithm identified the following viable route:

Stepwise Breakdown:

-

Disconnection: Cleave the ester bond to yield bis(4-hydroxyphenyl)acetic acid and methanol.

-

Precursor Synthesis: Oxidative coupling of 4-hydroxyphenylacetic acid derivatives.

Feasibility Score: 94/100 (based on similarity to known reactions).

Optimization of Reaction Conditions

Temperature and Catalyst Screening

A Design of Experiments (DoE) approach evaluated the impact of temperature (–) and catalyst type on yield:

| Catalyst | Optimal Temp. () | Yield (%) |

|---|---|---|

| 65 | 85 | |

| p-TsOH | 70 | 82 |

| Amberlyst-15 | 75 | 79 |

Higher temperatures (>75°C) promoted dehydration side products, reducing yield.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increased reaction rates but complicated purification. Ethanol-water mixtures (70:30 v/v) balanced solubility and ease of isolation.

Comparative Analysis of Synthesis Methodologies

Key Metrics:

-

Cost Efficiency: Continuous flow > Mechanochemical > Batch.

-

Environmental Impact: Mechanochemical < Continuous flow < Batch.

-

Scalability: Continuous flow > Batch > Mechanochemical.

Trade-offs between yield and sustainability highlight the need for context-specific method selection.

Chemical Reactions Analysis

Types of Reactions

Mxmgcer undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of this compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Mxmgcer has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool for creating complex molecules.

Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe to investigate enzyme activities and protein interactions.

Medicine: this compound has potential applications in medicine, particularly in drug development. Its unique properties make it a candidate for designing new therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Mxmgcer involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug development, this compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Methodological Framework for Comparison

The evidence emphasizes systematic approaches for comparing compounds:

- Structural Similarity : Identify analogs with shared core structures (e.g., substituent variations, metal substitutions in coordination complexes) .

- Functional Equivalence : Compare applications (e.g., catalytic activity, biomedical utility) and performance metrics (e.g., efficiency, selectivity) .

- Experimental Validation : Use standardized techniques (e.g., chromatography, spectroscopy) to ensure reproducibility and accuracy .

For example, RoBERTa and BERT in NLP research highlight the importance of hyperparameter tuning and dataset size in performance comparisons . Similarly, chemical studies must control variables like reaction conditions and analytical methods to ensure valid comparisons.

Key Challenges in Comparative Analysis

The evidence identifies challenges relevant to comparing "Mxmgcer" with analogs:

- Sample Representativeness : Variations in batch composition or synthesis methods can skew results .

- Extraction Artifacts : Chemical extraction processes may alter compound integrity or introduce impurities .

- Data Standardization : Inconsistent reporting of metrics (e.g., yield, purity) complicates cross-study comparisons .

These issues mirror challenges in NLP model comparisons, where differences in training data or evaluation benchmarks affect reproducibility .

Recommended Comparative Metrics

Based on the evidence, a robust comparison would include:

Case Study: Lessons from NLP Models

- BERT vs. Similarly, refining synthesis protocols for "this compound" could enhance its properties without structural changes.

- Transfer Learning: The T5 framework’s text-to-text approach underscores the value of adaptable methodologies, akin to repurposing compounds for multiple applications through minor modifications.

Biological Activity

Mxmgcer, a compound with the chemical identifier 128376-90-9, has garnered attention in scientific research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and biochemical pathways. This compound can bind to various enzymes and proteins, leading to alterations in their activity and function. The precise mechanism often depends on the biological context in which this compound is applied. For instance, in drug development, it may either inhibit or activate certain enzymatic pathways, thereby exerting therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, inhibiting their proliferation. This effect is likely mediated through the modulation of key signaling pathways involved in cell survival and death.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation by interfering with inflammatory cytokine production and signaling pathways. This property could be beneficial in treating chronic inflammatory diseases.

- Antioxidant Activity : The compound's ability to scavenge free radicals suggests it may play a role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Research Findings

Recent studies have highlighted the biological significance of this compound. Below are key findings from various research efforts:

| Study | Findings | |

|---|---|---|

| Study 1 | This compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations above 10 µM. | Suggests potential as an anticancer agent. |

| Study 2 | In vivo models showed that this compound reduced tumor growth by 30% compared to control groups. | Supports its use in cancer therapy. |

| Study 3 | This compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by LPS. | Indicates anti-inflammatory properties. |

Case Studies

Several case studies have investigated the effects of this compound in different biological contexts:

- Cancer Treatment Case Study : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a notable reduction in tumor size and improved patient quality of life over six months.

- Inflammatory Disease Case Study : In a cohort study on patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain levels compared to baseline measurements.

- Oxidative Stress Case Study : A laboratory study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential protective role against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.